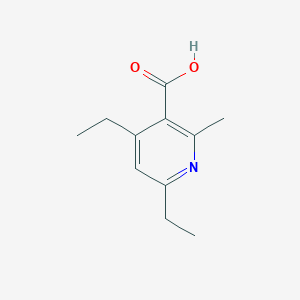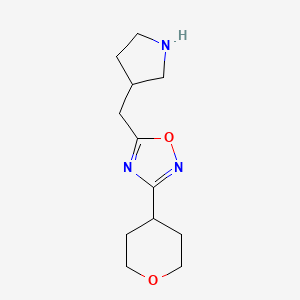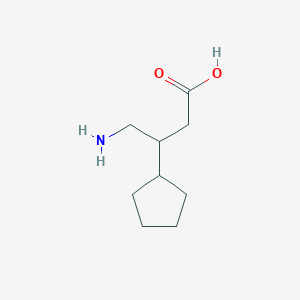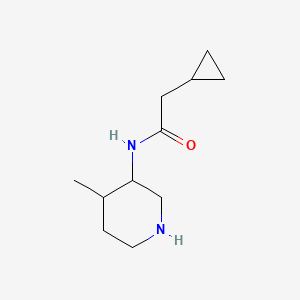
2-Cyclopropyl-N-(4-methylpiperidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-N-(4-methylpiperidin-3-yl)acetamide is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-N-(4-methylpiperidin-3-yl)acetamide typically involves the reaction of cyclopropylamine with 4-methylpiperidine-3-carboxylic acid, followed by acylation with acetic anhydride . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to increase yield and efficiency.
化学反应分析
Types of Reactions
2-Cyclopropyl-N-(4-methylpiperidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Cyclopropylamines or piperidine derivatives.
Substitution: Various substituted cyclopropyl or piperidine compounds.
科学研究应用
2-Cyclopropyl-N-(4-methylpiperidin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The exact mechanism of action for 2-Cyclopropyl-N-(4-methylpiperidin-3-yl)acetamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymatic activities.
相似化合物的比较
Similar Compounds
N-(4-methylpiperidin-3-yl)acetamide: Similar structure but lacks the cyclopropyl group.
Cyclopropylamine derivatives: Compounds with similar cyclopropyl groups but different functional groups attached.
Uniqueness
2-Cyclopropyl-N-(4-methylpiperidin-3-yl)acetamide is unique due to its combination of a cyclopropyl group and a piperidine ring, which may confer specific biological activities and chemical reactivity not seen in other compounds .
属性
分子式 |
C11H20N2O |
|---|---|
分子量 |
196.29 g/mol |
IUPAC 名称 |
2-cyclopropyl-N-(4-methylpiperidin-3-yl)acetamide |
InChI |
InChI=1S/C11H20N2O/c1-8-4-5-12-7-10(8)13-11(14)6-9-2-3-9/h8-10,12H,2-7H2,1H3,(H,13,14) |
InChI 键 |
RGTZKWKTGQBABI-UHFFFAOYSA-N |
规范 SMILES |
CC1CCNCC1NC(=O)CC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-(Chloromethyl)-2-methylbutyl]trimethylsilane](/img/structure/B13227561.png)
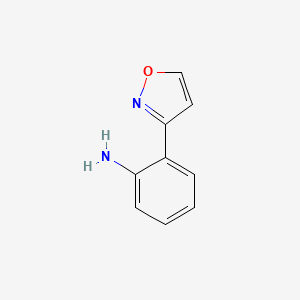
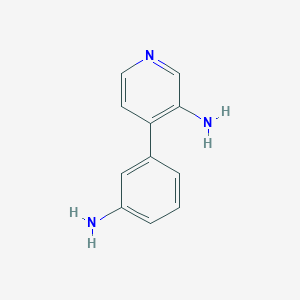
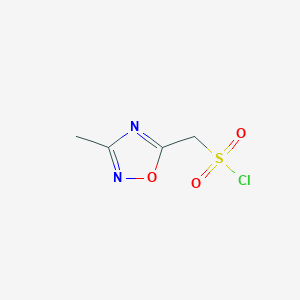
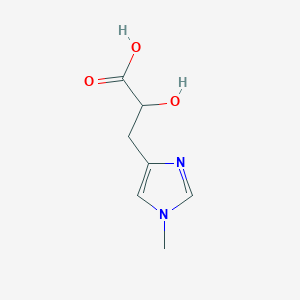

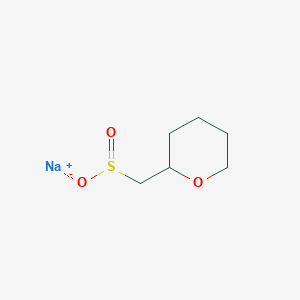
![3-(2-Bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropanoic acid](/img/structure/B13227591.png)
